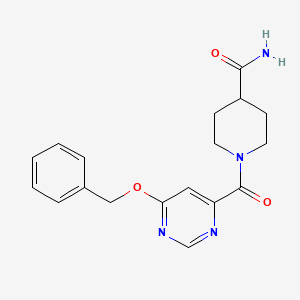
1-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperidine-4-carboxamide, also known as BPP, is a chemical compound that has been widely studied for its potential therapeutic applications. BPP belongs to the class of pyrimidine derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research has shown the synthesis of novel heterocyclic compounds with potential anti-inflammatory and analgesic properties, such as benzodifuranyl derivatives and thiazolopyrimidines, derived from natural products. These compounds have shown significant inhibitory activity on cyclooxygenase enzymes and could serve as a foundation for developing new drugs with minimized side effects (Abu‐Hashem et al., 2020).
Microwave-Assisted Organic Synthesis
Another study highlighted the use of microwave irradiation to efficiently synthesize tetrahydrobenzothieno derivatives and tetrahydrobenzothienopyrimidine derivatives, demonstrating the potential for rapid and efficient synthesis of complex molecules, which could be applicable to compounds like 1-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperidine-4-carboxamide (Abdalha et al., 2011).
Antimicrobial Activity
Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity, showcasing the potential of pyrimidine-based compounds in combating microbial infections. This suggests that compounds like 1-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperidine-4-carboxamide could also possess antimicrobial properties, making them candidates for further exploration in the field of antimicrobial drug development (Kolisnyk et al., 2015).
Anticancer and Anti-inflammatory Agents
The synthesis of pyrazolopyrimidine derivatives and their evaluation as anticancer and anti-inflammatory agents indicate the versatility of pyrimidine-based compounds in therapeutic applications. Such studies underscore the potential for compounds like 1-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperidine-4-carboxamide in the development of new treatments for cancer and inflammatory diseases (Rahmouni et al., 2016).
Enzymatic Inhibition and Drug Development
Research on the synthesis and biological evaluation of novel pyrimidine derivatives as enzyme inhibitors highlights the potential for developing new drugs targeting specific biochemical pathways. This area of research could encompass compounds like 1-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperidine-4-carboxamide, exploring their efficacy in inhibiting key enzymes involved in disease processes (Bhat & Begum, 2021).
Wirkmechanismus
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism.
Mode of Action
It’s worth noting that similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra , indicating that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the anti-tubercular activity of similar compounds , it’s plausible that this compound may affect the biochemical pathways involved in the survival and replication of Mycobacterium tuberculosis.
Result of Action
Similar compounds have shown significant anti-tubercular activity , suggesting that this compound may also have a similar effect.
Eigenschaften
IUPAC Name |
1-(6-phenylmethoxypyrimidine-4-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c19-17(23)14-6-8-22(9-7-14)18(24)15-10-16(21-12-20-15)25-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H2,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQUMJLRROLGDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

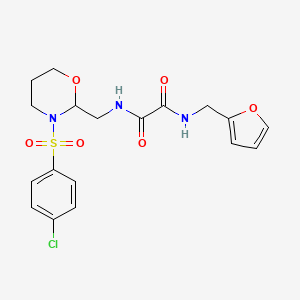
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2412772.png)
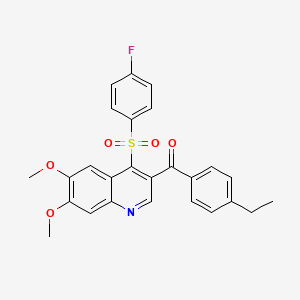
![N-[(2S,3S)-3-Amino-2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide](/img/structure/B2412775.png)
![Tert-butyl 5-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B2412777.png)
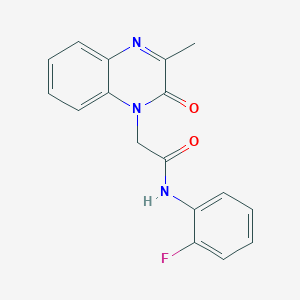
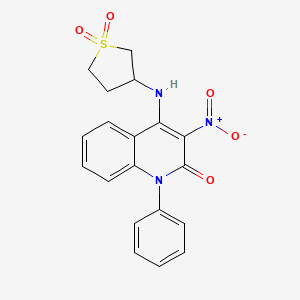
![3-(4-Chlorophenyl)-7-(4-cyclohexylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2412784.png)
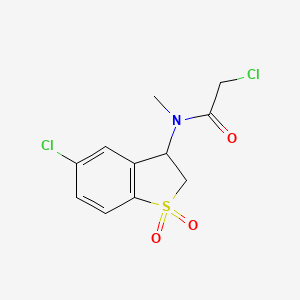
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2412788.png)
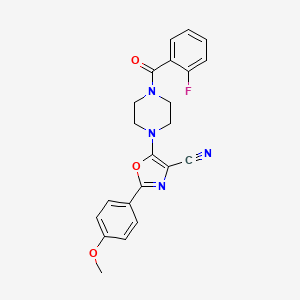
![3-[4-(1-Methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2412790.png)
![3-(3-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412792.png)
![N-(4-ethylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2412794.png)